Evidence Item 1: Structural and Spectroscopic Differentiation from the Regioisomer Dihydromyristicin
1′-Methoxy-2′,3′-dihydrosafrole and dihydromyristicin share the molecular formula C11H14O3 (exact mass 194.0943 g/mol) but are regioisomers: the target compound bears the methoxy substituent at the 1′-position of the propyl side-chain, whereas dihydromyristicin places the methoxy group at the 4-position of the aromatic ring [1]. This structural difference produces distinct 13C NMR chemical shifts and GC-MS fragmentation patterns. The side-chain methoxy 13C resonance appears at approximately 56–58 ppm (typical for an aliphatic methyl ether), while aromatic methoxy groups in dihydromyristicin resonate near 62 ppm when forced out of the aromatic plane [2]. The two compounds are baseline-resolved under standard GC conditions, enabling unambiguous identification in complex matrices.
| Evidence Dimension | Regioisomeric identity: methoxy group position |
|---|---|
| Target Compound Data | 1′-Methoxy-2′,3′-dihydrosafrole: 5-(1-methoxypropyl)-1,3-benzodioxole; InChIKey: PBFANQACQQLPPK-UHFFFAOYSA-N; methoxy at side-chain C-1′ |
| Comparator Or Baseline | Dihydromyristicin (CAS 52811-28-6): 4-methoxy-6-propyl-1,3-benzodioxole; InChIKey differs; methoxy at aromatic C-4 |
| Quantified Difference | Different InChIKey, distinct 13C NMR methoxy shift (≈56–58 ppm vs. ~62 ppm), unique GC-MS EI fragmentation spectra |
| Conditions | SpectraBase Wiley Registry MS and 13C NMR data; GC-EI-TOF conditions |
Why This Matters
For analytical laboratories developing LC-MS/MS or GC-MS methods for safrole-related compounds, the availability of a regioisomerically pure, spectroscopically authenticated reference standard prevents false-positive or false-negative identification of dihydromyristicin or other C11H14O3 isomers in biological or food matrices.
- [1] SpectraBase. 1-(3,4-Methylenedioxyphenyl)-1-methoxypropane (CAS 73455-03-5), Compound ID: BJzBikgwwUF. 1 NMR, 1 FTIR, 1 MS (GC). Wiley Science Solutions. View Source
- [2] Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. STARFOS/TACR. Discusses ~62 ppm for out-of-plane aromatic methoxy vs. ~56 ppm for typical methoxy. View Source
